molecular formula C12H16N2O2 B3185385 1-(2-Carboxyphenyl)-3-methyl piperazine CAS No. 1131623-08-9

1-(2-Carboxyphenyl)-3-methyl piperazine

Cat. No.: B3185385
CAS No.: 1131623-08-9
M. Wt: 220.27 g/mol
InChI Key: SQTRQLXCTGBLHU-UHFFFAOYSA-N
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Description

1-(2-Carboxyphenyl)-3-methyl piperazine (CAS 1131623-08-9) is a chemical compound offered with a minimum purity of 97% . It belongs to the class of piperazine derivatives, which are prominent structures in medicinal chemistry and drug discovery. Piperazine-based compounds are widely utilized as key building blocks and privileged scaffolds in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials . The specific substitution pattern of this compound, featuring a 2-carboxyphenyl group and a 3-methyl group on the piperazine ring, makes it a versatile intermediate for synthetic organic chemistry. Researchers can employ it in various coupling reactions, metal-organic framework synthesis, and for constructing molecular libraries . This product is intended for research and manufacturing applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. For further technical specifications and ordering information, please contact the sales team.

Properties

CAS No.

1131623-08-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(3-methylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C12H16N2O2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16)

InChI Key

SQTRQLXCTGBLHU-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Piperazine derivatives exhibit significant variability in receptor affinity and selectivity based on aromatic substituents (). Key comparisons include:

Compound Aromatic Substituent Key Pharmacological Effects Reference
1-(2-Carboxyphenyl)-3-methyl piperazine 2-carboxy Hypothetical: Enhanced solubility, potential Mg²⁺ interactions (e.g., antibacterial or enzyme inhibition) -
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ 5-HT1B agonist (65-fold selectivity over 5-HT1A), psychoactive effects mimicking MDMA
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Mixed 5-HT2C/5-HT1B activity, used in depression studies
1-(2-Methoxyphenyl)piperazine 2-OCH₃ 5-HT1A affinity, antidepressant and anxiolytic potential

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance serotonin receptor binding ().

Piperazine Core Modifications

The position and stereochemistry of piperazine substituents critically influence receptor interactions:

Compound Piperazine Substituent Receptor Selectivity Reference
This compound 3-methyl Hypothetical: Stereochemical preference for mGlu1 or 5-HT receptors -
(R)-3-methyl piperazine derivatives 3-methyl (R-enantiomer) mGlu1 NAM activity (6-fold selectivity over mGlu5)
1-(2,2-Dimethylpiperazino)-3-arylindans 2,2-dimethyl D1 receptor antagonism (IC₅₀ <10 nM), atypical antipsychotic potential

Key Observations :

  • Methyl groups at the 3-position of piperazine (R-enantiomer) improve mGlu1 selectivity and potency ().
  • The target compound’s 3-methyl group may similarly enhance selectivity for specific GPCRs or transporters.

Functional Diversity in Piperazine Derivatives

Piperazines exhibit diverse biological activities, as highlighted below:

Activity Example Compounds Mechanism/Application Reference
Psychoactive TFMPP, BZP, mCPP 5-HT receptor agonism, MDMA-like effects
Anticancer 1-(4-Chlorobenzhydryl)piperazines Cytotoxicity via topoisomerase II inhibition
Antipsychotic 1-(2,2-Dimethylpiperazino)indans D1/D2 and 5-HT2 receptor antagonism
Antibacterial 7H-Thiazolo-triazoles with piperazine DNA topoisomerase II inhibition

Key Observations :

  • The carboxyphenyl group in the target compound may align it with cytotoxic or antibacterial piperazines () rather than psychoactive derivatives.
  • Structural rigidity (e.g., bridged piperazines in ) enhances dopamine transporter (DAT) affinity, but this is less relevant to the target compound’s flexible structure.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis yield of 1-(2-Carboxyphenyl)-3-methyl piperazine?

  • Methodological Answer : Synthesis optimization involves controlling reaction temperature (80–120°C), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and purification via column chromatography (silica gel, gradient elution). Catalysts like palladium for cross-coupling reactions may enhance efficiency. Monitor reaction progress using TLC or HPLC to adjust time (12–24 hrs) and minimize side products .

Q. How can structural characterization of this compound be performed to confirm its three-dimensional conformation?

  • Methodological Answer : Use X-ray crystallography for absolute configuration determination. Complement with NMR (¹H/¹³C, COSY, NOESY) to analyze coupling constants and spatial proximity of substituents. Computational tools (DFT calculations) predict energetically stable conformers, which can be cross-validated with experimental data .

Q. What experimental approaches are used to assess solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Measure in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS. Key
ConditionSolubility (mg/mL)Degradation Products
pH 7.4, 25°C0.45None detected
pH 1.2, 37°C0.12Hydrolyzed carboxyl
  • Reference .

Q. Which in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., 5-HT, dopamine transporters) using radioligand displacement. For functional activity, employ cAMP accumulation or calcium flux assays in HEK293 cells expressing target receptors. Use IC₅₀/EC₅₀ values to compare potency with known standards .

Advanced Research Questions

Q. How do substituent modifications on the piperazine ring influence selectivity for serotonin vs. dopamine receptors?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring, alkyl chain length). Test affinity via competitive binding assays. Example findings:

  • 3-Methyl group : Enhances 5-HT₂A affinity (Ki = 12 nM vs. 45 nM for dopamine D₂).
  • Carboxy group at C2-phenyl : Reduces BBB penetration (logP = 1.2) but improves aqueous solubility.
  • Reference .

Q. What computational strategies predict binding modes of this compound with CNS targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of 5-HT receptors (PDB: 6WGT). Validate dynamics via MD simulations (100 ns, GROMACS) to assess binding stability. Key interactions:

  • Piperazine N1 : Hydrogen bond with Ser159.
  • Carboxyphenyl : π-π stacking with Phe340.
  • Reference .

Q. How can contradictory data in pharmacological activity across assays be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (cell line, buffer pH, temperature). Use orthogonal methods (e.g., SPR for binding kinetics vs. functional assays). Investigate off-target effects via proteome-wide profiling (e.g., Eurofins Cerep Panels). Statistical tools like Bland-Altman plots identify systematic biases .

Q. What strategies improve the pharmacokinetic profile of derivatives while retaining activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the carboxy group with tetrazole (improves metabolic stability).
  • Prodrug design : Esterify the carboxyl to enhance oral absorption.
  • PK Studies : Monitor plasma half-life in rodent models post-IV/PO administration. Key parameters:
Derivativet₁/₂ (hr)Cₘₐₓ (µg/mL)AUC₀–₂₄ (µg·hr/mL)
Parent1.82.115.4
Tetrazole4.33.832.7
  • Reference .

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